4-Chloro-5-(dichloromethyl)pyrimidine

Beschreibung

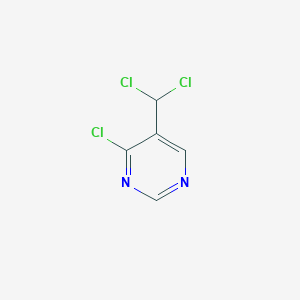

4-Chloro-5-(dichloromethyl)pyrimidine (CAS: 172225-58-0) is a halogenated pyrimidine derivative with the molecular formula C₅H₃Cl₃N₂ and a molecular weight of 197.45 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 4 and a dichloromethyl group at position 3. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting cancer and infectious diseases.

Eigenschaften

CAS-Nummer |

172225-58-0 |

|---|---|

Molekularformel |

C5H3Cl3N2 |

Molekulargewicht |

197.45 g/mol |

IUPAC-Name |

4-chloro-5-(dichloromethyl)pyrimidine |

InChI |

InChI=1S/C5H3Cl3N2/c6-4(7)3-1-9-2-10-5(3)8/h1-2,4H |

InChI-Schlüssel |

FUGKONDQQBUWQV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC=N1)Cl)C(Cl)Cl |

Kanonische SMILES |

C1=C(C(=NC=N1)Cl)C(Cl)Cl |

Synonyme |

Pyrimidine, 4-chloro-5-(dichloromethyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine-Based Systems

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Effects :

- Dichloromethyl (CHCl₂) vs. Difluoromethyl (CHF₂) : The dichloromethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to its difluoromethyl analogue .

- Aryl vs. Alkyl Substituents : Derivatives with aryl groups (e.g., 4-methoxyphenyl in 3a) exhibit superior anticancer activity due to enhanced π-π stacking with biological targets, whereas alkyl groups (e.g., methyl) improve metabolic stability .

Biological Activity: Anticancer Potency: Compound 3a (4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine) demonstrated total cell death in melanoma lines (MDA-MB-435: −37.42% growth) , outperforming this compound, which lacks direct activity data but serves as a precursor. Antimicrobial Activity: Thieno-pyrimidine derivatives (e.g., from ) show moderate activity against Proteus vulgaris and Pseudomonas aeruginosa, highlighting the role of sulfur incorporation in broadening antimicrobial spectra .

Reactivity Trends :

- Nucleophilic Substitution : The chlorine at C4 in this compound is highly susceptible to displacement by amines, enabling diversification into bioactive amines (e.g., 4a–4c in ) .

- Stability : Dichloromethyl groups are prone to hydrolysis under basic conditions, whereas trifluoromethyl analogues (e.g., 4-Chloro-5-(trifluoromethyl)pyrimidine) exhibit superior hydrolytic stability .

Mechanistic and Docking Insights

- Docking Studies : Para-methoxybenzyl-substituted derivatives (e.g., 3a) show strong binding to tubulin and DNA topoisomerase II, explaining their potent cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-(dichloromethyl)pyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis often involves chlorination of pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous pyrimidine derivatives are synthesized by reacting hydroxyl or amino precursors with POCl₃ at 80–110°C for 1–3 hours, followed by quenching with ice water and recrystallization (e.g., n-hexane) to isolate the product . Yield optimization requires controlling stoichiometry, reaction time, and solvent choice. For instance, excess POCl₃ (2–3 equivalents) and anhydrous conditions minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

- Methodological Answer:

- ¹H/¹³C NMR: The dichloromethyl group (CCl₂CH₃) exhibits distinct splitting patterns due to coupling with adjacent protons. For example, the pyrimidine ring protons resonate at δ 8.5–9.0 ppm (aromatic region), while the dichloromethyl group appears as a singlet near δ 5.5–6.0 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms the molecular ion peak at m/z 197.4497 (C₅H₃Cl₃N₂) and fragments corresponding to Cl⁻ loss .

- IR Spectroscopy: Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and aromatic C=N/C=C stretches are observed at 1500–1600 cm⁻¹ .

Q. What nucleophilic substitution reactions are feasible at the 4-chloro position, and what reagents are effective?

- Methodological Answer: The 4-chloro group is highly reactive toward nucleophiles like amines, thiols, and alkoxides. For example:

- Amination: Reacting with primary amines (e.g., methylamine) in THF at 60°C for 12 hours replaces Cl with an amino group. Use of a base (e.g., K₂CO₃) neutralizes HCl byproducts .

- Thiolation: Sodium hydrosulfide (NaSH) in DMF at room temperature replaces Cl with a thiol group, monitored by TLC for completion .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in substitutions at the 4-chloro vs. 5-(dichloromethyl) positions?

- Methodological Answer: Regioselectivity is governed by:

- Electronic Effects: The 4-chloro group is more electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine ring, making it the primary site for nucleophilic attack.

- Steric Hindrance: Bulky nucleophiles (e.g., tert-butoxy) may favor the 5-(dichloromethyl) position if the 4-position is sterically hindered. Computational modeling (DFT) predicts charge distribution and reactive sites .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states at the 4-position .

Q. How can computational chemistry (e.g., DFT) predict reaction pathways or stability of derivatives?

- Methodological Answer:

- DFT Calculations: Gaussian or ORCA software calculates Gibbs free energy (ΔG‡) for proposed reaction pathways. For example, modeling the transition state of POCl₃-mediated chlorination confirms the feasibility of Cl⁻ displacement .

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water, DMSO) assess solvation effects and intermediate stability .

- Hirshfeld Charge Analysis: Identifies electron-deficient regions (e.g., 4-Cl) to prioritize functionalization sites .

Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst) and identify critical factors. For example, a Central Composite Design (CCD) optimizes POCl₃ stoichiometry and reflux time .

- Byproduct Analysis: LC-MS or GC-MS detects impurities (e.g., hydrolyzed intermediates) formed due to moisture exposure. Adjust anhydrous conditions or add molecular sieves to suppress side reactions .

- Reproducibility Protocols: Standardize reagent sources (e.g., POCl₃ purity >98%) and reaction setups (e.g., inert atmosphere) to minimize variability .

Methodological Considerations Table

| Aspect | Technique/Reagent | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | POCl₃-mediated chlorination | Reflux at 110°C, 3 hours, anhydrous conditions | |

| Purification | Column chromatography (silica gel) | Ethyl acetate/hexane (1:4), Rf = 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.